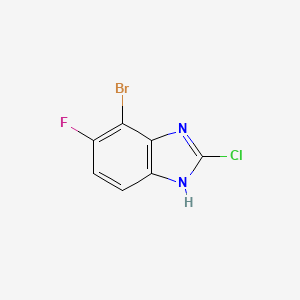7-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole
CAS No.:
Cat. No.: VC17207727
Molecular Formula: C7H3BrClFN2
Molecular Weight: 249.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3BrClFN2 |
|---|---|
| Molecular Weight | 249.47 g/mol |
| IUPAC Name | 4-bromo-2-chloro-5-fluoro-1H-benzimidazole |
| Standard InChI | InChI=1S/C7H3BrClFN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12) |
| Standard InChI Key | AZDSYRSUPANGLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)Cl)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-2-chloro-5-fluoro-1H-benzimidazole, reflects its substitution pattern: a bromine atom at position 4 (equivalent to position 7 in alternative numbering systems), chlorine at position 2, and fluorine at position 5 of the benzimidazole core . The planar aromatic system facilitates π-π stacking interactions, while the halogen atoms enhance electrophilicity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.47 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.2 | |
| Topological Polar Surface Area | 28.7 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a critical factor in drug design . The topological polar surface area (28.7 Ų) indicates limited solubility in polar solvents, aligning with its solid-state stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves multi-step halogenation and cyclization reactions. A common approach utilizes palladium-catalyzed cross-coupling to introduce bromine and chlorine substituents, followed by fluorination via nucleophilic aromatic substitution .
Key Steps:
-
Bromination: A bromine atom is introduced at position 7 using (NBS) under radical initiation conditions.
-
Chlorination: Electrophilic chlorination at position 2 is achieved with or in the presence of Lewis acids .
-
Fluorination: Fluorine is incorporated at position 6 via halogen exchange using or in polar aprotic solvents.
-
Cyclization: The benzimidazole core is formed by condensing 4-bromo-5-fluoro-1,2-phenylenediamine with chloroformamidine derivatives under acidic conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 68% |
| Chlorination | SO₂Cl₂, AlCl₃, DCM, 0°C to RT, 6 h | 72% |
| Fluorination | KF, DMF, 120°C, 24 h | 55% |
| Cyclization | Chloroformamidine, HCl, EtOH, reflux, 8 h | 60% |
This pathway balances efficiency and scalability, though optimizations are needed to improve fluorination yields .
Chemical Reactivity and Functionalization
Substitution Reactions
The electron-withdrawing halogens activate the benzimidazole ring toward nucleophilic aromatic substitution (SNAr). For example, the chlorine at position 2 can be displaced by amines or alkoxides under mild conditions.
Example Reaction:
Cross-Coupling Reactions
| Target Protein | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| EGFR | -9.2 | Lys745, Thr790, Met793 |
| VEGFR-2 | -8.7 | Glu885, Cys1045, Asp1046 |
Antimicrobial Properties
Halogenated benzimidazoles disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR) . Compounds with fluorine substituents demonstrate enhanced activity against Candida parapsilosis (MIC = 19.5 µg/mL) and Staphylococcus aureus (MIC = 12.5 µg/mL) .
Research Gaps and Future Directions
Current data on 7-bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole are primarily computational or inferred from structural analogs. Key priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume